molecular formula C12H15NO2 B11894577 Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11894577
M. Wt: 205.25 g/mol
InChI Key: GHUHGACYXGFPRZ-UHFFFAOYSA-N
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Description

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 7-methyl-3,4-dihydroquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-1-carboxylate derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylate derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride: A closely related compound with similar chemical properties.

    Quinoline-1-carboxylate derivatives: These compounds share the quinoline core structure and have comparable reactivity.

Uniqueness

Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific methyl and ester functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 7-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-9-5-6-10-4-3-7-13(11(10)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

GHUHGACYXGFPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)OC)C=C1

Origin of Product

United States

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